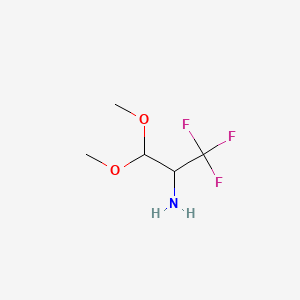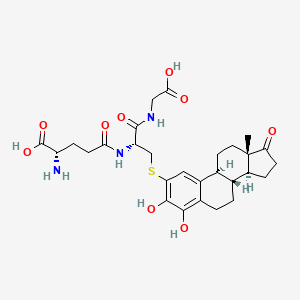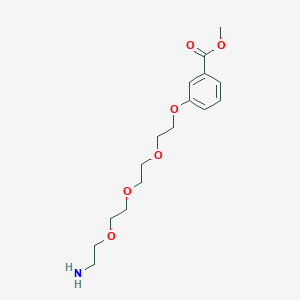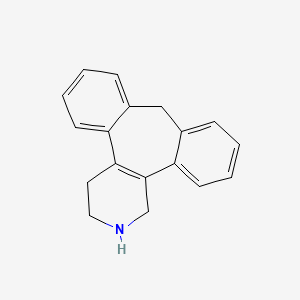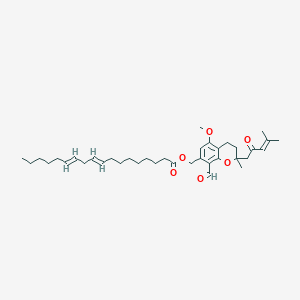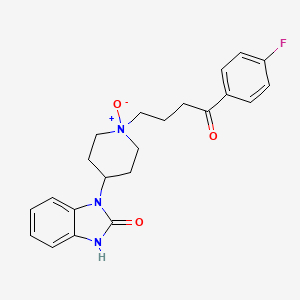![molecular formula C20H21NO3 B13443676 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between an isobenzofuran and a piperidine ring, with a benzyl group attached to the nitrogen atom of the piperidine ring The carboxylic acid functional group is located on the isobenzofuran moiety
Méthodes De Préparation
The synthesis of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-substituted benzoic acid derivatives.
Spirocyclization: The isobenzofuran intermediate undergoes spirocyclization with a piperidine derivative, often facilitated by a base such as sodium hydride.
Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions with these targets, potentially leading to therapeutic effects. The pathways involved in its mechanism of action include receptor binding, signal transduction, and metabolic pathways.
Comparaison Avec Des Composés Similaires
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1’-Benzyl-5-bromo-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one:
3H-Spiro[2-benzofuran-1,4’-piperidine]: This compound has a similar spirocyclic structure but differs in the substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21NO3 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]-1-carboxylic acid |
InChI |
InChI=1S/C20H21NO3/c22-19(23)18-16-8-4-5-9-17(16)20(24-18)10-12-21(13-11-20)14-15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,23) |
Clé InChI |
LCJVHOYFWSVEOW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C3=CC=CC=C3C(O2)C(=O)O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


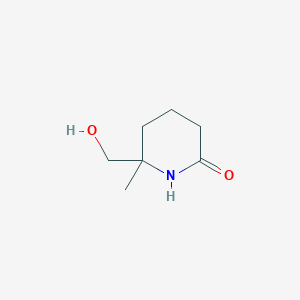

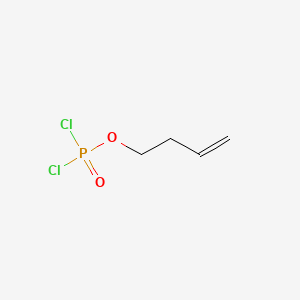
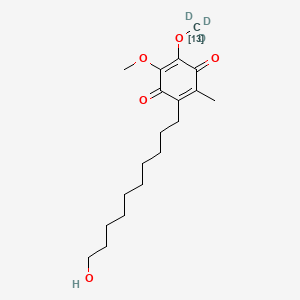
![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
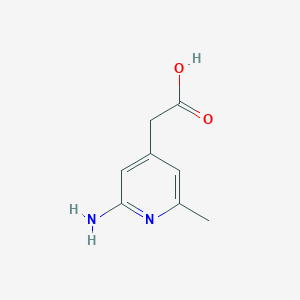
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
